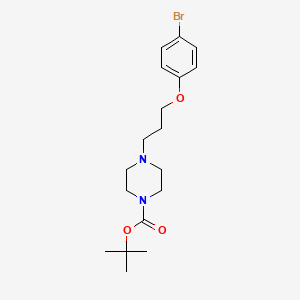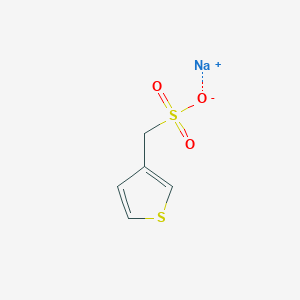
苯硫-3-基甲烷磺酸钠
描述
Sodium thiophen-3-ylmethanesulfonate is a chemical compound with the molecular formula C5H5NaO3S2 and a molecular weight of 200.21 . It is used for research purposes.
Molecular Structure Analysis
The molecular structure of Sodium thiophen-3-ylmethanesulfonate consists of a thiophene ring attached to a methanesulfonate group . The sodium ion is associated with the oxygen atoms of the methanesulfonate group.
科学研究应用
导电聚合物
苯硫-3-基甲烷磺酸钠已在导电聚合物的背景下得到探索。聚-3-(2-乙磺酸盐)噻吩和聚-3-(4-丁磺酸盐)噻吩的钠盐是水溶性导电聚合物的代表,是已知的第一个自掺杂导电聚合物的例子。在这些聚合物中,抗衡离子与聚合物主链共价键合,从而导致自掺杂的概念。该机制涉及电荷注入到 π 电子系统中,由质子或钠离子喷射补偿,留下带相反电荷的抗衡离子 (帕蒂尔等,1987).
电化学研究
对自掺杂导电聚合物的进一步电化学研究证实了这些材料中的掺杂机制。该研究采用循环伏安法和 X 射线微探针分析来研究聚 3-(4-丁磺酸盐) 噻吩和聚 3-(2-乙磺酸盐) 噻吩等聚合物。这些研究直接验证了所提出的掺杂机制,这对于先进材料的开发具有重要意义 (池上等,1989).
在弗里德尔-克拉夫特酰化中的应用
苯硫-3-基甲烷磺酸钠已用于弗里德尔-克拉夫特酰化反应。例如,三氟甲磺酸镱(III)催化取代的噻吩的酰化,从而产生在药物和杀虫剂中有用的中间体。该应用强调了该化合物在促进重要化学反应中的作用 (苏和金,2003).
缓蚀
该化合物还因其缓蚀性能而受到研究。一项具体的研究探讨了 (NE)-N-(噻吩-3-基亚甲基)-4-({4-[(E)-(噻吩-2-基亚甲基)氨基]苯基}m-乙基)苯胺在酸性环境中对低碳钢腐蚀的抑制作用。这项研究证明了该化合物作为有效缓蚀剂的潜力 (达乌德等,2014).
有机半导体材料
该化合物的用途延伸至有机半导体材料的合成。它已用于噻吩环化反应,有助于合成用作有机半导体或半导体低聚物和聚合物的构建块的苊(二)噻吩。该应用对于有机电子器件的进步至关重要 (中野和泷宫,2017).
作用机制
Mode of Action
It is known that thiophene derivatives can interact with various biological targets, leading to changes in cellular processes . The exact interaction of Sodium thiophen-3-ylmethanesulfonate with its targets and the resulting changes would require further investigation.
Result of Action
Thiophene derivatives are known to have various biological effects, depending on their specific structure and the biological targets they interact with .
生化分析
Biochemical Properties
Sodium thiophen-3-ylmethanesulfonate plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes, proteins, and other biomolecules. For instance, it can act as a substrate or inhibitor in enzymatic reactions, influencing the activity of specific enzymes. The nature of these interactions can vary, including covalent bonding, hydrogen bonding, and van der Waals interactions. These interactions are essential for the compound’s role in modulating biochemical pathways and processes .
Cellular Effects
Sodium thiophen-3-ylmethanesulfonate has notable effects on various types of cells and cellular processes. It can influence cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, this compound may alter the activity of key signaling molecules, leading to changes in downstream signaling pathways. Additionally, sodium thiophen-3-ylmethanesulfonate can impact gene expression by modulating transcription factors and other regulatory proteins. These effects can result in changes in cellular metabolism, including alterations in energy production and utilization .
Molecular Mechanism
The molecular mechanism of sodium thiophen-3-ylmethanesulfonate involves its interactions with biomolecules at the molecular level. This compound can bind to specific enzymes, leading to inhibition or activation of their activity. For instance, sodium thiophen-3-ylmethanesulfonate may inhibit the activity of certain enzymes by binding to their active sites, preventing substrate binding and subsequent catalysis. Alternatively, it may activate enzymes by inducing conformational changes that enhance their catalytic efficiency. These interactions can also lead to changes in gene expression, further influencing cellular processes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of sodium thiophen-3-ylmethanesulfonate can change over time. This includes its stability, degradation, and long-term effects on cellular function. Studies have shown that this compound can remain stable under specific conditions, but it may degrade over time, leading to a decrease in its efficacy. Long-term exposure to sodium thiophen-3-ylmethanesulfonate can result in sustained changes in cellular function, including alterations in cell growth, differentiation, and apoptosis .
Dosage Effects in Animal Models
The effects of sodium thiophen-3-ylmethanesulfonate can vary with different dosages in animal models. At lower doses, this compound may exhibit beneficial effects, such as enhancing enzyme activity or modulating cellular processes. At higher doses, sodium thiophen-3-ylmethanesulfonate may cause toxic or adverse effects, including cellular damage and disruption of normal physiological functions. It is essential to determine the optimal dosage to achieve the desired effects while minimizing potential toxicity .
Metabolic Pathways
Sodium thiophen-3-ylmethanesulfonate is involved in various metabolic pathways, interacting with specific enzymes and cofactors. This compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes in these pathways. For example, sodium thiophen-3-ylmethanesulfonate may enhance or inhibit the activity of enzymes involved in energy production, leading to changes in the overall metabolic state of the cell. Understanding these interactions is crucial for elucidating the compound’s role in cellular metabolism .
Transport and Distribution
The transport and distribution of sodium thiophen-3-ylmethanesulfonate within cells and tissues are critical for its biological activity. This compound can be transported across cell membranes through specific transporters or binding proteins. Once inside the cell, sodium thiophen-3-ylmethanesulfonate may localize to specific cellular compartments, influencing its activity and function. The distribution of this compound within tissues can also affect its overall efficacy and potential therapeutic applications .
Subcellular Localization
Sodium thiophen-3-ylmethanesulfonate exhibits specific subcellular localization, which can impact its activity and function. This compound may be directed to particular compartments or organelles within the cell through targeting signals or post-translational modifications. For instance, sodium thiophen-3-ylmethanesulfonate may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding the subcellular localization of this compound is essential for elucidating its mechanisms of action and potential therapeutic applications .
属性
IUPAC Name |
sodium;thiophen-3-ylmethanesulfonate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O3S2.Na/c6-10(7,8)4-5-1-2-9-3-5;/h1-3H,4H2,(H,6,7,8);/q;+1/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MAFFXLYKPGZGPV-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1CS(=O)(=O)[O-].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5NaO3S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![8-Cyclopropyl-2,2-dimethylspiro[chroman-4,1'-cyclopropane]-6-carbaldehyde](/img/structure/B1407823.png)


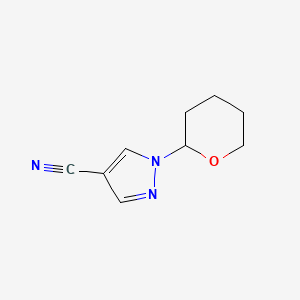
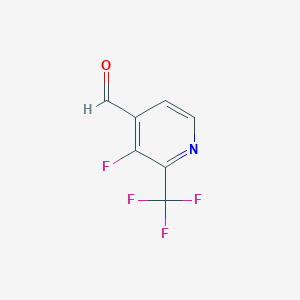
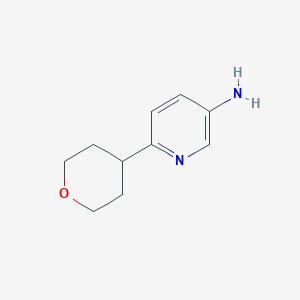


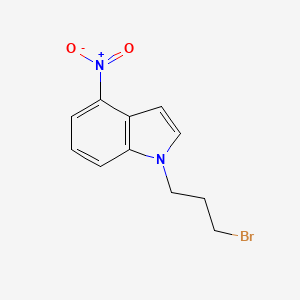
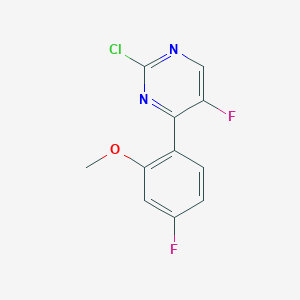
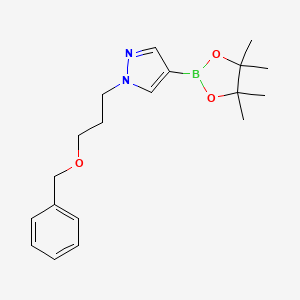
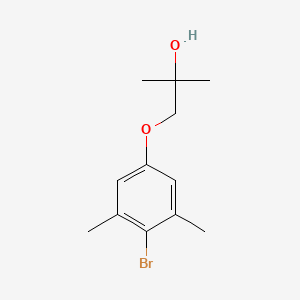
![Pyridine, 2-bromo-5-[5-(trifluoromethyl)-1H-imidazol-2-yl]-](/img/structure/B1407844.png)
